2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15617445
InChI: InChI=1S/C20H24N4O3S2/c1-12(2)11-24-19(26)15(29-20(24)28)10-14-16(21-7-9-27-4)22-17-13(3)6-5-8-23(17)18(14)25/h5-6,8,10,12,21H,7,9,11H2,1-4H3/b15-10-
SMILES:
Molecular Formula: C20H24N4O3S2
Molecular Weight: 432.6 g/mol

2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC15617445

Molecular Formula: C20H24N4O3S2

Molecular Weight: 432.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C20H24N4O3S2
Molecular Weight 432.6 g/mol
IUPAC Name (5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H24N4O3S2/c1-12(2)11-24-19(26)15(29-20(24)28)10-14-16(21-7-9-27-4)22-17-13(3)6-5-8-23(17)18(14)25/h5-6,8,10,12,21H,7,9,11H2,1-4H3/b15-10-
Standard InChI Key VGJLCGYEAYMFBD-GDNBJRDFSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)NCCOC
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)NCCOC

Introduction

Synthesis

The synthesis of this compound would likely involve:

  • Constructing the pyrido[1,2-a]pyrimidinone core via cyclization reactions.

  • Introducing the thiazolidine moiety through thiourea derivatives or related precursors.

  • Functionalizing the structure with the methoxyethylamino group via nucleophilic substitution.

Analytical Characterization

To confirm the structure and purity:

  • NMR Spectroscopy: Proton (1^1H) and carbon (13^13C) NMR to identify functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared (IR) Spectroscopy: To detect characteristic bonds (e.g., C=O, C=S).

  • X-ray Crystallography: For stereochemical confirmation.

Biological Activity

Given its structural features:

  • It could be screened for enzyme inhibition (e.g., kinases or proteases).

  • Its potential as an antimicrobial or anticancer agent could be explored via in vitro assays.

  • Molecular docking studies could predict interactions with biological targets.

Hypothetical Data Table Example

PropertyDescription/Value
Molecular FormulaC20_{20}H24_{24}N4_{4}O3_{3}S
Molecular Weight~412 g/mol
Melting PointTBD
SolubilitySoluble in DMSO; low in water
Predicted LogP~3.5
Biological TargetHypothetical kinase
IC50_{50} (Docking Study)~50 nM

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